molecular formula C16H15F3N2O4 B2918640 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(trifluoromethoxy)benzamide CAS No. 1705998-66-8

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(trifluoromethoxy)benzamide

Cat. No. B2918640
CAS RN: 1705998-66-8
M. Wt: 356.301
InChI Key: WWZKDJPHCVSQEN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TFB-TOP, and it is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Processes : Research on compounds like 2-Hydroxy-N-(pyridin-4-yl)benzamide focuses on the synthesis from salicylic acid and aminopyridine, highlighting the impact of different reaction conditions on yield. This exemplifies the chemical interest in optimizing synthesis routes for related compounds (H. Dian, 2010).
  • Antibacterial Activity : The synthesis and testing of N-(3-Hydroxy-2-pyridyl)benzamides for antibacterial properties against various bacteria strains demonstrate the potential biomedical applications of similar benzamide derivatives (A. Mobinikhaledi et al., 2006).

Photocatalytic Applications

  • Environmental Applications : Studies on photocatalytic degradation of pyridine in water using TiO2 highlight the environmental cleanup potential of related pyridine compounds. This research shows how similar structures might be used or degraded in environmental applications (C. Maillard-Dupuy et al., 1994).

Material Science

  • Luminescent Properties : Research on pyridyl substituted benzamides with aggregation enhanced emission and stimuli-responsive properties explores their application in material science, particularly in creating materials with specific optical properties (A. Srivastava et al., 2017).

Catalysis and Chemical Reactions

  • Regio- and Chemoselective Hydroxylation : Studies on the ortho C-H hydroxylation of benzamides using copper(II) acetate and a pyridine ligand demonstrate the compound's role in facilitating specific chemical transformations, indicating the significance of such compounds in synthetic chemistry (B. Singh, R. Jana, 2016).

properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-2-1-5-12(13)15(24)20-9-11(22)10-21-8-4-3-7-14(21)23/h1-8,11,22H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKDJPHCVSQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(trifluoromethoxy)benzamide

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